molecular formula C20H21F2N5O2 B2718804 N-(2,6-difluorobenzyl)-3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)propanamide CAS No. 1170589-52-2

N-(2,6-difluorobenzyl)-3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)propanamide

Cat. No.: B2718804
CAS No.: 1170589-52-2
M. Wt: 401.418
InChI Key: GYRLYRGJRVUCMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-difluorobenzyl)-3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)propanamide is a useful research compound. Its molecular formula is C20H21F2N5O2 and its molecular weight is 401.418. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Research in the field of synthetic chemistry has led to the development of new derivatives and complexes involving pyrazole and pyrimidine moieties, which are structurally related to the compound . For example, studies have described the synthesis of complexes of palladium(II) chloride with ligands similar to the compound of interest, highlighting the role of these structures in forming supramolecular architectures through hydrogen-bonded chains and cyclic dimers (Palombo et al., 2019). Furthermore, the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives and their anticancer activities have been investigated, demonstrating the potential therapeutic applications of such compounds (Abdellatif et al., 2014).

Biological Activities

The exploration of biological activities is a significant aspect of the research on compounds with similar structures. Various studies have focused on synthesizing new derivatives and evaluating their potential anticancer, antimicrobial, and anti-inflammatory activities. For instance, novel pyrazolo[3,4-d]pyrimidines derivatives have been synthesized and tested for their antitumor activity, revealing compounds with potent inhibitory activity against certain cancer cell lines (Rahmouni et al., 2016). Similarly, the antimicrobial evaluation of new pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives incorporating a pyrimidine ring has been reported, showing moderate activity against selected microbial strains (Farag et al., 2009).

Supramolecular Chemistry and Materials Science

The study of supramolecular chemistry involving compounds with pyrazole and pyrimidine units has led to the discovery of novel crystals and molecular solids with potential applications in materials science. For example, research on energetic multi-component molecular solids formed by tetrafluoroterephthalic acid with various N-containing heterocycles has highlighted the importance of strong hydrogen bonds and weak intermolecular interactions in assembling molecules into larger architectures (Wang et al., 2014).

Properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-3-[3,5-dimethyl-1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F2N5O2/c1-11-9-19(29)25-20(24-11)27-13(3)14(12(2)26-27)7-8-18(28)23-10-15-16(21)5-4-6-17(15)22/h4-6,9H,7-8,10H2,1-3H3,(H,23,28)(H,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYRLYRGJRVUCMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2C(=C(C(=N2)C)CCC(=O)NCC3=C(C=CC=C3F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.